molecular formula C13H17N3O4S B2628204 ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate CAS No. 1797903-19-5

ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate

Cat. No. B2628204
CAS RN: 1797903-19-5
M. Wt: 311.36
InChI Key: KGFVVFIRBJYDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group . It has a molecular formula of C13H17N3O4S and a molecular weight of 311.36.


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[5,4-c]azepin ring, which is part of a larger class of compounds known as azepines . Azepines are seven-membered heterocyclic compounds containing one nitrogen atom .

Scientific Research Applications

Antiviral Research

Ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate: has shown potential in antiviral research. Its unique structure allows it to interact with viral enzymes, potentially inhibiting their activity. This makes it a candidate for developing treatments against viruses such as influenza and HIV .

Anticancer Applications

This compound has been studied for its anticancer properties. Its ability to interfere with cell division and induce apoptosis in cancer cells makes it a promising candidate for chemotherapy drugs. Research has focused on its effects on various cancer cell lines, including breast and lung cancer .

Antibacterial Agents

The compound’s structure allows it to bind to bacterial enzymes, disrupting their function and inhibiting bacterial growth. This has led to its investigation as a potential antibacterial agent, particularly against antibiotic-resistant strains .

Enzyme Inhibition Studies

Researchers have explored the compound’s ability to inhibit specific enzymes. This property is valuable in studying enzyme functions and developing enzyme inhibitors as therapeutic agents. It has been particularly noted for its inhibition of proteases and kinases .

Neuroprotective Effects

Studies have indicated that this compound may have neuroprotective effects. It has been shown to protect neurons from oxidative stress and apoptosis, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

properties

IUPAC Name

ethyl 4-oxo-4-[(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-2-20-10(18)6-5-9(17)16-13-15-8-4-3-7-14-12(19)11(8)21-13/h2-7H2,1H3,(H,14,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFVVFIRBJYDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NC2=C(S1)C(=O)NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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